![molecular formula C9H11NS B1205856 2-Phenylthiazolidine CAS No. 4569-82-8](/img/structure/B1205856.png)
2-Phenylthiazolidine
Overview
Description
Synthesis Analysis
The synthesis of 2-Phenylthiazolidine and its derivatives has been a subject of study to understand its potential in various applications. One pathway involves the reaction of 2-ethyl-3-phenyloxaziridine with phenyl isothiocyanate, leading to the formation of different isomeric products including this compound derivatives. This method corrects previous assumptions about the reaction scheme for N-alkyloxaziridine and phenyl isothiocyanate reactions, offering insights into the structural complexities of the resulting compounds (Kuriyama et al., 1986).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated using X-ray diffraction, revealing the orthorhombic and monoclinic crystal systems of these compounds. This structural analysis provides a detailed view of the atomic arrangements and the overall geometry of the molecules, which is crucial for understanding their chemical behavior and interactions (Kuriyama et al., 1986).
Chemical Reactions and Properties
This compound undergoes various chemical reactions that highlight its reactivity and potential for functionalization. For instance, reactions with 1,1-dichloro-2-nitroethene and phenylthiourea derivatives lead to the formation of 1,4,2-dithiazolidines or 1,3-thiazetidines, depending on the solvent used. This demonstrates the compound's versatility and the influence of reaction conditions on product formation (Feng et al., 2016).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystal structure, are determined by its molecular structure. The orthorhombic and monoclinic crystal systems obtained from X-ray diffraction studies provide insights into the compound's solid-state characteristics, which are essential for its handling and application in various chemical processes (Kuriyama et al., 1986).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with different chemical agents and its behavior under various conditions, are crucial for its application in synthesis and drug development. Studies on its reactions with phenyl isothiocyanate and the subsequent formation of derivatives shed light on the compound's potential as a scaffold for the development of pharmacologically active molecules (Kuriyama et al., 1986).
Scientific Research Applications
Radioprotective Activity
2-Phenylthiazolidine and its derivatives have been studied for their radioprotective activities. Fernandez et al. (1983) explored the relationship between the metabolism of this compound and its radioprotective efficacy. They found that the distribution and metabolism of this compound correlate closely with its radioprotective activity (Fernandez et al., 1983).
Cardiotonic Agents
This compound derivatives have been synthesized and tested for their potential as cardiotonic agents. Nate et al. (1987) developed a series of this compound-3-thiocarboxamides and found that certain derivatives showed significant positive inotropic action, suggesting potential use in cardiology (Nate et al., 1987).
NMR Structural Studies
The structural properties of this compound have been investigated using nuclear magnetic resonance (NMR) techniques. Terol et al. (1981) conducted a 1H NMR structural study of this compound, providing insights into the conformation and signals of the heterocyclic protons (Terol et al., 1981).
Antimicrobial and Anticonvulsant Effects
Research has explored the potential antimicrobial and anticonvulsant effects of this compound derivatives. Rishipathak et al. (2019) synthesized this compound-4-ones with enhanced anticonvulsant effects, indicating a potential application in treating convulsions (Rishipathak et al., 2019). Additionally, Desai et al. (2013) developed 5-phenylthiazolidin-4-one derivatives that showed promising antibacterial and antifungal activities (Desai et al., 2013).
Synthesis and Structural Analysis
The synthesis and structural analysis of this compound derivatives have been a significant area of research. Studies have focused on developing efficient synthesis methods and understanding the chemical properties of these compounds. For instance, Gao Wen-xiu (2007) examined the synthesis of this compound-4-carboxylic acid using microwave irradiation, highlighting the efficiency of this method (Gao Wen-xiu, 2007).
Mechanism of Action
Target of Action
2-Phenylthiazolidine is a heterocyclic compound that has been reported to have therapeutic importance . It has been synthesized and tested for inotropic activity in anesthetized dogs . . These activities suggest that this compound may interact with a variety of cellular targets.
Mode of Action
It is known that the thiazolidine ring is susceptible to modification, which can lead to new compounds with desired activity . The reaction kinetics between 1,2-aminothiols and aldehydes, which can produce thiazolidine derivatives, is fast and efficient at a broad range of pH (pH = 5–9) with millimolar concentrations of the substrates .
Biochemical Pathways
Given the wide range of biological activities associated with thiazolidin-4-ones , it is likely that this compound impacts multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of a drug are crucial for its efficacy and safety
Result of Action
Thiazolidin-4-ones have been reported to have a variety of biological activities, suggesting that this compound may have similar effects .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of a drug
properties
IUPAC Name |
2-phenyl-1,3-thiazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,9-10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOMVTLTYYYYPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60903063 | |
Record name | NoName_3651 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60903063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4569-82-8 | |
Record name | 2-Phenylthiazolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4569-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylthiazolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenylthiazolidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357913 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-PHENYLTHIAZOLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP6UVF85UR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-phenylthiazolidine?
A1: The molecular formula of this compound is C9H11NS, and its molecular weight is 165.25 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Several spectroscopic techniques have been employed to characterize this compound. 1H NMR studies have been particularly useful in elucidating the structure and conformation of the molecule, including the influence of substituents on chemical shifts. [, ] 13C NMR analysis has also provided insights into the electronic effects of the thiazolidine ring and substituents. [] X-ray crystallography has been used to determine the precise three-dimensional structure of this compound and its derivatives. []
Q3: How does the position of the phenylpiperazinoalkoxyl group in this compound-3-thiocarboxamides affect their cardiotonic activity?
A3: Studies have shown that moving the phenylpiperazinoalkoxyl group from the ortho position to the meta or para position on the phenyl ring significantly reduces the cardiotonic activity of this compound-3-thiocarboxamides. [] This suggests that the ortho position is crucial for optimal interaction with the biological target.
Q4: What is the effect of converting the thiocarboxamido group to a carboxamido group in 2-(phenylpiperazinoalkoxyphenyl)thiazolidines?
A4: Replacing the thiocarboxamido group with a carboxamido group in 2-(phenylpiperazinoalkoxyphenyl)thiazolidines leads to a notable increase in cardiotonic activity. [] This modification highlights a significant difference in structure-activity relationships compared to simpler this compound derivatives.
Q5: How does the length of the aminoalkoxy chain influence the cardiotonic activity of 2-(phenylpiperazinoalkoxyphenyl)thiazolidines?
A5: Research indicates that ethoxy derivatives generally exhibit greater potency compared to analogues with longer aminoalkoxy chains in the context of 2-(phenylpiperazinoalkoxyphenyl)thiazolidines. []
Q6: What is known about the metabolism of this compound and its m-bromo derivative?
A8: Studies using autoradiography and analysis of urinary metabolites in mice revealed that both this compound and its m-bromo derivative are metabolized to cysteamine. Furthermore, the radioprotective activity and efficacy of these compounds over time closely correlate with their distribution and metabolic profiles. []
Q7: Do thiazolidine-4-carboxylate and this compound-4-carboxylate have any effect on the growth of a methionine-dependent tumor in rats?
A9: Research has shown that while thiazolidine-4-carboxylate and this compound-4-carboxylate can act as cysteine precursors, they do not affect the growth of a methionine-dependent rhabdomyosarcoma tumor in rats. [] Interestingly, a negative correlation was observed between plasma glutathione levels and tumor weight, suggesting that the tumor might preferentially uptake glutathione.
Q8: What is the potential application of S-methylmethionine sulfonium (SMMS) derivatives in skin protection?
A10: Previous research has demonstrated that SMMS possesses wound-healing and photoprotective properties for the skin, but its application is limited due to an unpleasant odor. In a recent study, odorless derivatives of SMMS were synthesized by eliminating dimethyl sulfide. Two specific derivatives, (2S,4S)- and (2R,4S)-2-phenylthiazolidine-4-carboxylic acid, and (2S,4R)-, (2S,4S)-, (2R,4R)-, and (2R,4S)-2-phenyl-1,3-thiazinane-4-carboxylic acid, showed promising skin-protective effects. In vitro studies using human dermal fibroblasts (hDFs) and an immortalized human keratinocyte cell line (HaCaT) demonstrated that these derivatives could enhance cell proliferation, improve cell survival against UV exposure, and regulate collagen type I and MMP mRNA expression in hDFs subjected to UV radiation. These findings suggest that these SMMS derivatives could be developed as cosmetic ingredients for skin protection. []
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